2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile
Overview
Description
2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile is an organic compound with the molecular formula C15H12N2O3S and a molecular weight of 300.33238 g/mol . This compound is known for its unique chemical structure, which includes a sulfonyloxyimino group attached to a phenyl-acetonitrile backbone. It has various applications in scientific research and industry due to its distinct chemical properties.
Preparation Methods
The synthesis of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile typically involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyloxyimino group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives under specific conditions.
Reduction: Reduction reactions can convert the sulfonyloxyimino group to corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyloxyimino group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile involves its interaction with specific molecular targets. The sulfonyloxyimino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or receptors. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile can be compared with other similar compounds, such as:
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Phenylurea herbicides: Compounds like chlortoluron share structural similarities and are used in agricultural applications. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other related compounds.
Properties
IUPAC Name |
[[cyano(phenyl)methylidene]amino] 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-12-7-9-14(10-8-12)21(18,19)20-17-15(11-16)13-5-3-2-4-6-13/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBCUZJGJVCPSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C#N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938625 | |
Record name | {[(4-Methylbenzene-1-sulfonyl)oxy]imino}(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17512-88-8 | |
Record name | {[(4-Methylbenzene-1-sulfonyl)oxy]imino}(phenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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